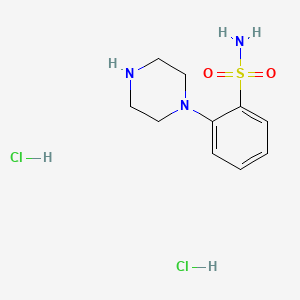

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-ylbenzenesulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H2,11,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBBDKZYZTEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989659-95-1 | |

| Record name | 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of piperazine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

1.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Its sulfonamide group is pivotal in enhancing antibacterial activity, making it a candidate for developing new antibiotics. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Candida albicans, a common fungal pathogen .

1.2 Anticancer Research

Recent studies have explored the potential of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride in cancer treatment. The incorporation of piperazine and sulfonamide moieties has been linked to enhanced interaction with cellular targets involved in tumor progression. Research indicates that compounds with similar structures can interfere with tubulin polymerization, a critical process in cancer cell division .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the piperazine ring and subsequent sulfonation reactions to introduce the sulfonamide functionality .

3.2 Analytical Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed to analyze the compound .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with other piperazine sulfonamide derivatives, including:

- Aromatic sulfonamide core : Critical for hydrogen bonding and hydrophobic interactions.

- Piperazine moiety : Enhances solubility and provides conformational flexibility.

- Dihydrochloride salt : Improves aqueous solubility compared to free bases.

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Substituent Effects: The chlorophenyl group in cetirizine and its analogs contributes to H1 receptor binding specificity , whereas the unsubstituted benzene ring in the target compound may favor broader enzyme interactions.

Pharmacological Profile: Cetirizine and levocetirizine are clinically validated antihistamines with well-documented efficacy in allergic conditions .

Solubility and Bioavailability :

- Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. Cetirizine dihydrochloride’s solubility (~20 mg/mL) reflects this advantage , while the target compound’s solubility remains unquantified but is expected to be comparable.

Biological Activity

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily due to its ability to interact with various enzymes and receptors. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H17Cl2N3O2S

- Molecular Weight : 314.23 g/mol

This sulfonamide derivative features a piperazine moiety attached to a benzene ring, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and alter receptor signaling pathways. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, preventing substrate access and altering enzyme conformation. This inhibition can lead to various downstream biological effects depending on the target enzyme.

- Receptor Interaction : It has been shown to interact with specific receptors, influencing cellular signaling pathways that are crucial in various physiological processes.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Anticancer Activity : Research indicates that sulfonamide derivatives can possess significant anticancer properties. For instance, studies have shown that similar compounds inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors. The inhibition of specific isoforms such as hCA IX has been linked to reduced tumor growth and metastasis .

- Neuroprotective Effects : The ability of the compound to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.

Table 1: Biological Activities of this compound

Case Study 1: Inhibition of Carbonic Anhydrases

A study focused on the inhibition of human carbonic anhydrases (hCAs) revealed that compounds structurally related to this compound exhibited potent inhibitory effects. Specifically, one analogue demonstrated a Ki value of 3.0 nM against hCA I, highlighting the compound's potential in cancer therapeutics .

Case Study 2: Neuroprotective Applications

Another investigation assessed the neuroprotective effects of piperazine-based sulfonamides. The study found that these compounds could effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function in models mimicking Alzheimer's disease.

Q & A

Q. What is the typical synthetic route for 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride, and what reagents are critical for its preparation?

The synthesis involves nucleophilic substitution between a sulfonamide precursor and piperazine, followed by dihydrochloride salt formation. Key steps include:

- Step 1: Reacting a halogenated benzene sulfonamide (e.g., 1-chlorobenzene-1-sulfonamide) with piperazine in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to facilitate substitution .

- Step 2: Reducing intermediates (if nitro groups are present) using agents like sodium borohydride .

- Step 3: Converting the free base to the dihydrochloride salt via treatment with HCl . Critical reagents: Piperazine, halogenated sulfonamide precursors, and HCl for salt formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with piperazine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and aromatic protons from the benzene ring (δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄Cl₂N₄O₂S).

- HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for biological assays) .

Q. What solubility challenges arise with this compound, and how can they be mitigated in experimental protocols?

- Challenges: The dihydrochloride salt is hygroscopic and may exhibit limited solubility in non-polar solvents .

- Solutions: Use polar solvents (e.g., water, DMSO) for dissolution. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

- Factorial Design: Apply a 2³ factorial design to test variables: temperature (80–120°C), reaction time (12–24 hrs), and solvent (DMF vs. acetonitrile). This identifies interactions between variables and optimizes conditions .

- Byproduct Analysis: Use LC-MS to detect side products (e.g., over-alkylation or incomplete substitution). Adjust stoichiometry (e.g., excess piperazine) to suppress byproducts .

Q. What computational methods predict the compound’s reactivity or biological targets?

- Quantum Chemical Calculations: Density Functional Theory (DFT) models predict electron density maps, identifying nucleophilic/electrophilic sites for reaction design .

- Molecular Docking: Simulate interactions with biological targets (e.g., carbonic anhydrase or serotonin receptors) using software like AutoDock Vina. Validate with in vitro assays .

Q. How can contradictions in reported biological activities across studies be resolved?

- Comparative Analysis: Systematically compare experimental conditions (e.g., cell lines, assay pH, compound purity) using meta-analysis frameworks. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems .

- Dose-Response Validation: Replicate studies with standardized protocols (e.g., CLSI guidelines for MIC assays) to confirm potency trends .

Q. What strategies are effective for impurity profiling and stability testing in pharmaceutical formulations?

- Impurity Identification: Use LC-HRMS to detect degradants (e.g., hydrolysis products or oxidation derivatives). Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life .

- Forced Degradation: Expose the compound to acidic, basic, oxidative, and photolytic conditions to identify critical degradation pathways .

Q. How do structural modifications of the piperazine ring influence pharmacological activity?

- SAR Studies: Synthesize analogs with substituents (e.g., methyl, fluoro) on the piperazine ring. Test for changes in target binding (e.g., via SPR or radioligand assays). For example, fluorination may enhance blood-brain barrier penetration .

- Crystallography: Solve X-ray structures of the compound bound to targets (e.g., enzymes) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.